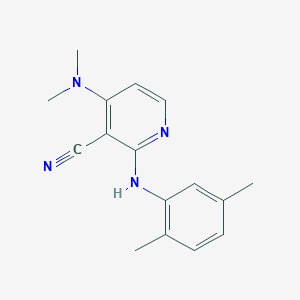

4-(Dimethylamino)-2-(2,5-dimethylanilino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-2-(2,5-dimethylanilino)nicotinonitrile, also known as DMADN, is an important organic compound with a wide range of scientific research applications. It is an organic compound derived from the reaction between 2-amino-5-methylbenzonitrile and dimethylamine. DMADN is a colorless solid with a melting point of 88°C and a boiling point of 148°C. It has a molecular weight of 211.3 g/mol and a molecular formula of C11H15N3.

Scientific Research Applications

Corrosion Inhibition

4-(Dimethylamino)-2-(2,5-dimethylanilino)nicotinonitrile has been studied for its corrosion inhibition properties. Fouda et al. (2020) investigated the compound's ability to inhibit corrosion in carbon steel within an acidic environment. Their study revealed that the compound acts as an efficient corrosion inhibitor, with a significant increase in inhibition efficiency with temperature elevation. The adsorption of this compound on carbon steel adheres to Temkin's isotherm, suggesting its potential as a green corrosion inhibitor (Fouda et al., 2020).

Synthesis of Derivatives for Medical Applications

This chemical has also been used in the synthesis of derivatives for medical applications. Škofic et al. (2005) conducted a study involving the modification of this compound to create derivatives potentially applicable in diagnosing Alzheimer's Disease using positron emission tomography. This research highlights the compound's utility in the development of diagnostic tools for neurodegenerative diseases (Škofic et al., 2005).

Development of Novel Heterocycles

The compound has been integral in the synthesis of new heterocyclic compounds. Coppola and Shapiro (1981) explored its reactivity, leading to the development of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system. This work contributes to expanding the variety of heterocyclic compounds available for further chemical and pharmacological exploration (Coppola & Shapiro, 1981).

Photophysical Studies

The compound has been used in photophysical studies to understand charge-transfer dynamics. Kochman et al. (2015) used 4-(N,N-Dimethylamino)benzonitrile to study dual fluorescence and relaxation mechanisms in photoexcited states, which is crucial for developing materials with specific optical properties (Kochman et al., 2015).

properties

IUPAC Name |

4-(dimethylamino)-2-(2,5-dimethylanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-11-5-6-12(2)14(9-11)19-16-13(10-17)15(20(3)4)7-8-18-16/h5-9H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUJPLQRJTUQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC=CC(=C2C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)

![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)

![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2807727.png)